molecular formula C13H19NO2 B12873310 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Cat. No.: B12873310
M. Wt: 221.29 g/mol
InChI Key: JJSWTYULFULIFV-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with an ethoxy group and a 4-methylpyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Substitution on the Phenol Ring: The ethoxy group can be introduced via an etherification reaction, where phenol reacts with an ethyl halide in the presence of a base.

    Attachment of the Pyrrolidine Ring: The 4-methylpyrrolidin-2-yl group can be attached to the phenol ring through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a halogenated phenol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the ethoxy group or to modify the pyrrolidine ring.

    Substitution: The ethoxy group or the pyrrolidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: De-ethoxylated phenols or modified pyrrolidine derivatives.

    Substitution: Various substituted phenols or pyrrolidine derivatives.

Scientific Research Applications

2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-(methoxymethyl)phenol: Similar structure but with a methoxymethyl group instead of the pyrrolidine ring.

    4-Ethoxyphenol: Lacks the pyrrolidine ring, making it less complex.

    4-(4-Methylpyrrolidin-2-yl)phenol: Similar but without the ethoxy group.

Uniqueness

2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is unique due to the combination of the ethoxy group and the 4-methylpyrrolidin-2-yl group on the phenol ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

InChI

InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15)11-6-9(2)8-14-11/h4-5,7,9,11,14-15H,3,6,8H2,1-2H3

InChI Key

JJSWTYULFULIFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(CN2)C)O

Origin of Product

United States

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